3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a hydroxyphenyl group attached to the pyrazole ring, which is further substituted with a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds such as 3-(4-hydroxyphenyl)propionic acid have been shown to interact with various cellular targets, including prothrombin, macrophage migration inhibitory factor, and prephenate dehydrogenase . These targets play crucial roles in coagulation, immune response, and amino acid metabolism, respectively .
Mode of Action
For instance, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite, has been found to inhibit the conversion of macrophages into foam cells by regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .
Biochemical Pathways
Related compounds like 3-(4-hydroxyphenyl)pyruvate and 3-(4-hydroxyphenyl)propionic acid are known to be involved in tyrosine metabolism . These compounds can influence various biochemical reactions, including the conversion of tyrosine into fumarate and acetoacetate, which are then used in the citric acid cycle and ketogenesis, respectively .
Pharmacokinetics
For instance, in a study involving aged rats, it was found that 3-(4-hydroxyphenyl)propionic acid and its metabolites were mostly distributed in the gastrointestinal tract, liver, kidney, lung, and trachea . The study also noted age- and gender-related changes in the in vivo behavior of the compound .
Result of Action
Similar compounds like 3-(4-hydroxyphenyl)propionic acid have been shown to significantly attenuate the inflammatory response of lps-treated raw2647 cells and DSS-induced colitis in antibiotics-treated pseudo-germ-free mice by regulating MAPK and NF-κB pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-Oxophenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 3-(4-Hydroxyphenyl)-1H-pyrazole-5-methanol.
Substitution: 3-(4-Alkoxyphenyl)-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Shares the hydroxyphenyl group but differs in the presence of a propanoic acid moiety instead of the pyrazole ring.
4-Hydroxyphenylpyruvic acid: Contains a hydroxyphenyl group and a pyruvic acid moiety, differing in the structure of the carboxylic acid group.
Uniqueness
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. The presence of both hydroxyphenyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYDMJNTBGROTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093649-88-7 | |
Record name | 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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